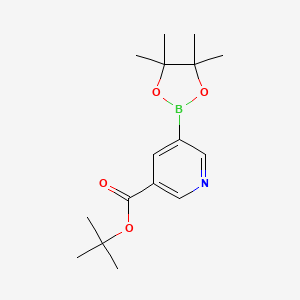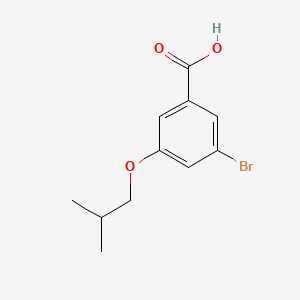
1-Bromobutane-1d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-BroMobutane-1d4 is a deuterated analog of 1-Bromobutane, an organobromine compound with the formula CH₃(CH₂)₃Br. This compound is a colorless liquid, although impure samples may appear yellowish. It is insoluble in water but soluble in organic solvents. The deuterated version, this compound, is used in various fields of research due to its unique physical and chemical properties.
Applications De Recherche Scientifique
1-BroMobutane-1d4 has a wide range of applications in scientific research:
Chemistry: It is used as an alkylating agent in organic synthesis and as a precursor to other compounds, such as n-butyllithium.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: this compound is used in the manufacturing of specialized materials for technology and electronics.
Méthodes De Préparation
1-BroMobutane-1d4 can be synthesized through several methods. One common synthetic route involves the reaction of butan-1-ol with hydrobromic acid (HBr) in the presence of sulfuric acid (H₂SO₄). The reaction proceeds as follows :
CH3(CH2)3OH+HBr→CH3(CH2)3Br+H2O
In an industrial setting, the production of this compound typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions often include a reflux setup to maintain the reaction temperature and facilitate the separation of the desired product from byproducts .
Analyse Des Réactions Chimiques
1-BroMobutane-1d4 undergoes several types of chemical reactions, including:
Substitution Reactions (S_N2): As a primary haloalkane, this compound is prone to bimolecular nucleophilic substitution (S_N2) reactions.
Formation of Grignard Reagents: When combined with magnesium metal in dry ether, this compound forms the corresponding Grignard reagent, which is used to attach butyl groups to various substrates.
Reduction Reactions: this compound can be reduced to butane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Mécanisme D'action
The primary mechanism of action for 1-BroMobutane-1d4 involves its role as an alkylating agent. In S_N2 reactions, the compound undergoes nucleophilic attack, leading to the substitution of the bromine atom with a nucleophile. This reaction mechanism is facilitated by the presence of a good leaving group (bromine) and a strong nucleophile .
Comparaison Avec Des Composés Similaires
1-BroMobutane-1d4 can be compared with other similar compounds, such as:
1-Chlorobutane (CH₃(CH₂)₃Cl): Similar to this compound but with a chlorine atom instead of bromine. It is less reactive in S_N2 reactions due to the weaker leaving group.
1-Iodobutane (CH₃(CH₂)₃I): More reactive than this compound due to the better leaving group (iodine).
1-Fluorobutane (CH₃(CH₂)₃F): Less reactive in S_N2 reactions due to the strong carbon-fluorine bond.
This compound stands out due to its deuterium atoms, which make it particularly useful in research applications involving isotopic labeling and tracing.
Propriétés
Numéro CAS |
1219805-80-7 |
|---|---|
Formule moléculaire |
C4H9Br |
Poids moléculaire |
141.044 |
Nom IUPAC |
1-bromo-1,1,2,2-tetradeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2 |
Clé InChI |
MPPPKRYCTPRNTB-KHORGVISSA-N |
SMILES |
CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


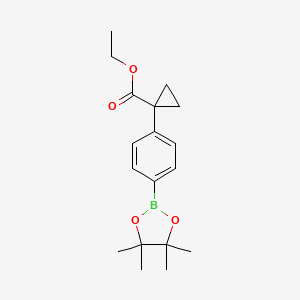
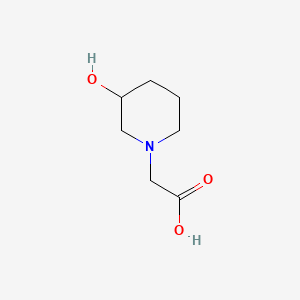
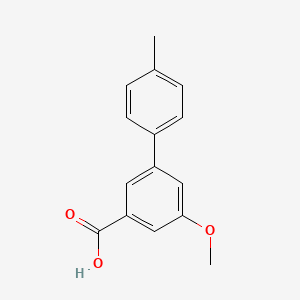
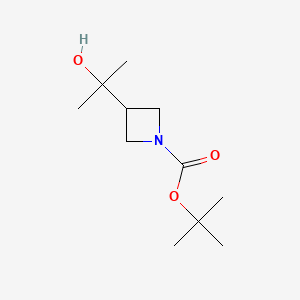
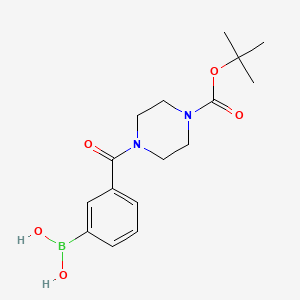
![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)
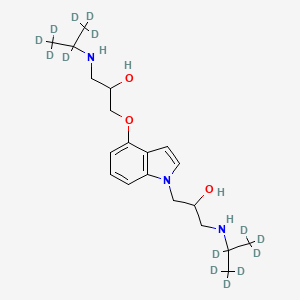
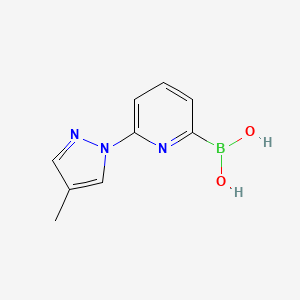
![3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B578417.png)

